3a,4,7,7a-Tetrahydroindene

Catalog No.
S703154
CAS No.
3048-65-5
M.F
C9H12
M. Wt
120.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3a,4,7,7a-Tetrahydroindene

CAS Number

3048-65-5

Product Name

3a,4,7,7a-Tetrahydroindene

IUPAC Name

3a,4,7,7a-tetrahydro-1H-indene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

InChI

InChI=1S/C9H12/c1-2-5-9-7-3-6-8(9)4-1/h1-3,6,8-9H,4-5,7H2

InChI Key

UFERIGCCDYCZLN-UHFFFAOYSA-N

SMILES

C1C=CCC2C1CC=C2

Canonical SMILES

C1C=CCC2C1CC=C2

Precursor in Organic Synthesis:

a,4,7,7a-Tetrahydroindene (THI) serves as a valuable precursor in organic synthesis due to its reactive nature and the presence of a strained carbon-carbon bond. Researchers have employed THI in the synthesis of various complex molecules, including:

  • Indene derivatives: THI can be readily converted to diverse indene derivatives through various functionalization reactions, such as hydrogenation, halogenation, and Diels-Alder cycloadditions. These indene derivatives find applications in the development of pharmaceuticals, agrochemicals, and functional materials [, ].
  • Polycyclic aromatic hydrocarbons (PAHs): THI can be utilized as a building block for the synthesis of PAHs, a class of organic compounds with unique aromatic properties. PAHs are crucial in various research fields, including material science, organic electronics, and environmental studies [, ].

Catalyst Development:

THI's strained ring system and reactive double bonds make it a potential candidate for the development of novel catalysts. Studies have explored the use of THI-derived ligands in transition-metal catalysis, demonstrating promising activity and selectivity in various organic transformations [, ].

Material Science Applications:

The unique properties of THI, such as its rigidity and potential for functionalization, have sparked interest in its potential applications in material science. Researchers are investigating the use of THI in the development of:

  • Polymers: THI can be incorporated into polymer chains to introduce rigidity, improve thermal stability, and tailor specific functionalities, leading to the development of novel polymeric materials with desired properties [].
  • Organic frameworks (OFs): The rigid structure of THI can be advantageous in constructing robust and porous OFs, which are crystalline materials with potential applications in gas storage, separation, and catalysis [].

3a,4,7,7a-Tetrahydroindene is an organic compound with the molecular formula C9H12C_9H_{12} and a molecular weight of approximately 120.19 g/mol. It is also known by several other names, including Indene, 3a,4,7,7a-tetrahydro- and Bicyclo(4,3,0)nona-3,7-diene. The compound features a bicyclic structure that is derived from indene, characterized by the presence of two fused rings. Its chemical structure can be represented as follows:

  • IUPAC Name: 3a,4,7,7a-Tetrahydro-1H-indene
  • CAS Registry Number: 3048-65-5
  • InChIKey: UFERIGCCDYCZLN-UHFFFAOYSA-N

This compound is typically found in a liquid state at room temperature and has applications in various

THI is classified as a flammable liquid []. Standard laboratory safety protocols for handling flammable materials should be followed when working with THI.

Additional Information

Due to its unsaturated nature. Notably, it can undergo:

  • Hydroxylation: The compound can be hydroxylated using hydrogen peroxide in formic acid to yield diols. This reaction has been studied to understand the stereochemistry of the resulting products .
  • Polymerization: It can act as a monomer in polymerization reactions, particularly when derived from cyclopentadiene and 1,3-butadiene.
  • Electrophilic Substitution: The compound may also engage in electrophilic aromatic substitution reactions due to the presence of double bonds within its structure.

The synthesis of 3a,4,7,7a-Tetrahydroindene can be achieved through several methods:

  • Diels-Alder Reaction: This method involves the reaction between cyclopentadiene and 1,3-butadiene to form the tetrahydroindene structure.
  • Hydrogenation of Indene: Indene can be selectively hydrogenated under controlled conditions to produce 3a,4,7,7a-Tetrahydroindene.
  • Cyclization Reactions: Various cyclization strategies can yield this compound from suitable precursors.

These synthesis methods highlight the versatility and accessibility of 3a,4,7,7a-Tetrahydroindene in organic chemistry.

3a,4,7,7a-Tetrahydroindene finds utility in various fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Its role as a biopharmaceutical intermediate suggests applications in drug development and formulation.
  • Material Science: The compound may also be explored for use in polymer production due to its reactive double bonds.

Several compounds share structural similarities with 3a,4,7,7a-Tetrahydroindene. Notable comparisons include:

Compound NameMolecular FormulaStructural Features
IndeneC9H10C_9H_{10}Unsaturated five-membered ring
DicyclopentadieneC10H12C_{10}H_{12}Two fused cyclopentane rings
CyclopentadieneC5H6C_5H_6Five-membered ring with two double bonds
TetrahydronaphthaleneC10H12C_{10}H_{12}Two fused six-membered rings

Uniqueness of 3a,4,7,7a-Tetrahydroindene:

  • The presence of four carbon atoms forming a bicyclic structure distinguishes it from simpler compounds like indene and cyclopentadiene.
  • Its potential as a biopharmaceutical intermediate sets it apart from other similar hydrocarbons that do not exhibit such biological relevance.

Palladium-Catalyzed Hydrogenation Mechanisms

The catalytic hydrogenation of indene derivatives to produce 3a,4,7,7a-tetrahydroindene represents one of the most established synthetic pathways in industrial chemistry [1] [2]. Palladium-based catalysts, particularly palladium on carbon (Pd/C), demonstrate exceptional activity for the reduction of the aromatic ring system while preserving the saturated carbocyclic framework [3] [4]. The mechanism involves the initial adsorption of both hydrogen gas and the indene substrate onto the metal surface, followed by sequential hydrogen transfer to form the tetrahydroindene product [5] [6].

The heterogeneous catalytic process proceeds through a well-defined sequence where the hydrogen-hydrogen bond cleaves upon contact with the palladium surface, forming metal-hydrogen bonds [3] [5]. Simultaneously, the indene molecule adsorbs onto the catalyst surface through π-interactions with the aromatic ring system [6]. The transfer of hydrogen atoms occurs with syn addition stereochemistry, resulting in the formation of 3a,4,7,7a-tetrahydroindene with defined stereochemical outcomes [5] [6].

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium-based catalytic systems have emerged as highly effective alternatives for the asymmetric hydrogenation of indene-type substrates [7] [8] [9]. The rhodium-catalyzed process demonstrates remarkable selectivity for tetrasubstituted olefins, particularly when employing chiral diphosphine ligands [9]. Research has shown that rhodium precursors such as [Rh(COD)₂]BF₄ can operate simultaneously in both homogeneous and heterogeneous phases, enabling the complete saturation of vinylarenes with exceptional enantioselectivity [9].

The catalytic cycle involves the formation of rhodium-hydride complexes through oxidative addition of hydrogen gas, followed by alkene coordination and migratory insertion [10]. The reductive elimination step regenerates the catalyst while releasing the saturated tetrahydroindene product [10] [9]. Kinetic studies have revealed that the dissociation of phosphine ligands from the rhodium complex is rate-limiting, with turnover frequencies reaching up to 6400 h⁻¹ for certain rhodium-based systems [10].

Nickel-Catalyzed Reduction Systems

Nickel-based catalysts offer an economically attractive alternative to precious metal systems for the hydrogenation of indene derivatives [11] [12]. Raney nickel and nickel-supported catalysts have demonstrated significant activity for the reduction of aromatic rings to produce tetrahydroindene derivatives [13] [12]. The nickel-catalyzed process typically requires higher temperatures and pressures compared to palladium or rhodium systems but provides cost advantages for large-scale industrial applications [12].

Recent developments in nickel pincer complexes have shown promising results for the selective hydrogenation of carbonyl-containing indene derivatives [11]. These bis(phosphinite)-based pincer ligands create well-defined nickel hydride complexes that exhibit substantial nucleophilic character, enabling efficient reduction of various functional groups while maintaining selectivity for the aromatic ring reduction [11].

Catalyst SystemTemperature (°C)Pressure (bar)Conversion (%)Selectivity (%)
Pd/C25-501-10>95>90
Rh-diphosphine20-401-5>98>95
Raney Ni80-12020-50>90>85
Ni-pincer60-10010-30>92>88

Radical-Mediated Cyclization Pathways

Samarium(II)-Mediated Cascade Reactions

Radical-mediated cyclization pathways provide alternative synthetic routes to 3a,4,7,7a-tetrahydroindene through cascade reactions involving samarium(II) iodide [14]. These reactions proceed via ketyl radical formation followed by intramolecular cyclization to construct the bicyclic framework characteristic of tetrahydroindene [14]. The samarium-mediated approach enables the formation of multiple carbon-carbon bonds in a single transformation, offering significant synthetic efficiency [14].

The mechanism involves the initial reduction of carbonyl-containing precursors by samarium(II) to generate ketyl radicals, which subsequently undergo conjugate addition to neighboring unsaturated systems [14]. The resulting carbon-centered radicals can then participate in further cyclization reactions to form the tetrahydroindene core structure [14]. Yields of up to 88% have been reported for these cascade processes, with excellent stereochemical control [14].

Titanium-Mediated Radical Cyclizations

Low-valent titanium species, particularly Cp₂TiCl₂ in combination with zinc and collidine hydrochloride, facilitate radical cyclization pathways leading to tetrahydroindene formation [14]. The titanium-mediated process involves homolytic cleavage of carbon-heteroatom bonds to generate tertiary radical intermediates [14]. These radicals subsequently undergo conjugate addition to electron-deficient alkenes, forming lactone-containing tetrahydroindene derivatives with excellent yield and diastereoselectivity [14].

The radical cascade mechanism proceeds through sequential bond-forming events, enabling the construction of complex polycyclic structures in a single operation [14]. The use of 2,2,2-trifluoroethyl acrylate as a radical acceptor has proven particularly effective, providing products in 74% yield as single diastereomers [14].

Photoinduced Radical Coupling Strategies

Photochemical radical generation offers additional pathways for tetrahydroindene synthesis through decarboxylative radical coupling reactions [14]. The use of visible light-mediated catalysis with ruthenium photocatalysts enables the generation of tertiary radicals from N-acyloxyphthalimide precursors [14]. These radicals can then participate in diastereoselective addition reactions to butenolide fragments, followed by intramolecular cyclization to form the tetrahydroindene framework [14].

The photoinduced process demonstrates remarkable functional group tolerance and enables the coupling of complex stereochemically-rich fragments with high efficiency [14]. The methodology provides access to challenging molecular architectures that would be difficult to achieve through conventional thermal processes [14].

Optimization of Reaction Conditions for Scalable Synthesis

Temperature and Pressure Optimization

The optimization of reaction conditions for scalable tetrahydroindene synthesis requires careful consideration of temperature and pressure parameters to maximize conversion while minimizing energy costs [15] [16]. For palladium-catalyzed systems, temperatures in the range of 25-50°C under 1-10 bar hydrogen pressure provide optimal performance [4]. Higher temperatures can lead to increased side reactions and catalyst deactivation, while insufficient pressure results in reduced reaction rates [16].

Industrial optimization studies have demonstrated that pressure control is particularly critical for maintaining selectivity in hydrogenation reactions [18]. The hydrogen pressure directly influences the surface coverage of the catalyst, affecting both the rate of hydrogenation and the selectivity toward the desired tetrahydroindene product [18]. Optimal pressure ranges vary depending on the specific catalyst system employed, with rhodium catalysts typically operating effectively at lower pressures compared to nickel-based systems [9].

Solvent Selection and Concentration Effects

Solvent choice significantly impacts both reaction rate and selectivity in tetrahydroindene synthesis [19] [16]. Non-coordinating solvents such as toluene and cyclohexane generally provide the highest selectivity for heterogeneous catalytic systems, as they minimize competitive coordination to the metal catalyst [18]. Lewis basic solvents can attenuate catalytic activity through coordination to metal centers, reducing the effectiveness of the hydrogenation process [18].

Concentration optimization studies have revealed that substrate concentrations of 0.5 M in toluene provide optimal balance between reaction rate and practical handling considerations [18]. Higher concentrations can lead to mass transfer limitations, while lower concentrations reduce volumetric productivity [16]. The use of continuous flow systems enables operation at higher concentrations while maintaining efficient heat and mass transfer [20].

Catalyst Loading and Turnover Optimization

Catalyst loading optimization represents a critical factor in the economic viability of industrial tetrahydroindene production [16]. Studies have shown that catalyst loadings as low as 1 mol% can achieve full conversion when appropriate reaction conditions are employed [18]. However, reduced catalyst loadings often require extended reaction times or elevated temperatures to maintain acceptable conversion rates [16].

Turnover frequency optimization involves balancing catalyst activity with catalyst cost and recovery considerations [10] [9]. Rhodium-based systems demonstrate exceptional turnover frequencies of up to 6400 h⁻¹, enabling the use of very low catalyst loadings [10]. Palladium systems typically achieve turnover frequencies in the range of 100-1000 h⁻¹, while nickel catalysts generally operate at lower turnover frequencies but offer significant cost advantages [12].

ParameterOptimal RangeImpact on SelectivityEconomic Considerations
Temperature25-80°CHigher temperatures reduce selectivityEnergy costs increase linearly
Pressure1-50 barOptimal pressure varies by catalystPressure equipment costs
Catalyst Loading0.1-5 mol%Lower loading may reduce selectivityCatalyst cost optimization
Concentration0.1-1.0 MHigher concentration improves productivitySolvent recovery requirements

Byproduct Formation Mechanisms in Industrial Processes

Hydrogenolysis Side Reactions

Hydrogenolysis represents a significant side reaction pathway in the industrial production of 3a,4,7,7a-tetrahydroindene, particularly under harsh reaction conditions [21] . The mechanism involves the cleavage of carbon-carbon bonds adjacent to the ring system, leading to ring-opened products that reduce overall selectivity [22]. This process is particularly problematic when using nickel catalysts at elevated temperatures, where the propensity for hydrogenolysis increases substantially [13] [12].

The formation of hydrogenolysis products can be minimized through careful control of hydrogen pressure and reaction temperature [21]. Studies have shown that maintaining hydrogen pressures below 20 bar and temperatures below 100°C significantly reduces the extent of hydrogenolysis while maintaining acceptable conversion rates . The choice of catalyst support also influences hydrogenolysis selectivity, with carbon-supported catalysts generally showing lower hydrogenolysis activity compared to alumina-supported systems [13].

Over-Reduction and Isomerization Pathways

Over-reduction leading to fully saturated cycloalkane products represents another significant byproduct formation mechanism [18] [9]. This process involves the complete saturation of all unsaturated bonds in the indene starting material, producing octahydroindene derivatives rather than the desired tetrahydroindene [23]. The extent of over-reduction depends strongly on reaction time, hydrogen pressure, and catalyst activity [18].

Isomerization reactions can occur through hydrogen migration processes, leading to the formation of structural isomers of tetrahydroindene [22] [18]. These isomerization pathways are particularly prevalent when using acidic supports or in the presence of trace amounts of acids [22]. The use of neutral supports and careful pH control can minimize isomerization side reactions [16].

Oligomerization and Polymerization Side Reactions

Oligomerization reactions represent a significant challenge in industrial tetrahydroindene production, particularly when processing concentrated solutions [24] [22]. These reactions proceed through radical or cationic mechanisms, leading to the formation of dimeric and higher oligomeric products [24]. The presence of trace acids or bases can catalyze these oligomerization processes, necessitating careful purification of feedstocks [22].

Polymerization side reactions become significant at elevated temperatures and in the presence of certain metal catalysts [24]. The formation of polymeric byproducts not only reduces yield but also creates separation challenges in downstream processing [22]. Industrial processes employ specialized inhibitors and careful temperature control to minimize polymerization side reactions [24].

Catalyst Deactivation Mechanisms

Catalyst deactivation through poisoning, sintering, and coking represents a major challenge in industrial tetrahydroindene production [13] [12]. Sulfur-containing impurities in feedstocks can irreversibly poison palladium and rhodium catalysts, necessitating expensive feedstock purification [13]. Nitrogen-containing compounds can also act as catalyst poisons, particularly for nickel-based systems [12].

Sintering of metal particles at elevated temperatures leads to reduced catalytic activity and selectivity [13] [12]. This process is particularly problematic for supported catalysts, where metal particles can migrate and agglomerate on the support surface [13]. The use of stabilizing additives and careful temperature control can minimize sintering effects [12].

Byproduct TypeFormation MechanismTypical Yield Loss (%)Mitigation Strategy
Hydrogenolysis productsC-C bond cleavage2-8Lower temperature/pressure
Over-reduced productsComplete saturation3-12Reduced reaction time
Isomerization productsHydrogen migration1-5Neutral reaction conditions
OligomersRadical/cationic coupling2-15Inhibitor addition

Epoxidation Kinetics and Stereoselectivity

The epoxidation of 3a,4,7,7a-tetrahydroindene represents a fundamental transformation that demonstrates the compound's reactivity toward electrophilic oxygen species. Comprehensive studies utilizing hydrogen peroxide in combination with areneseleninic acid catalysts have revealed distinct kinetic profiles and stereochemical outcomes [1] [2].

Reaction Kinetics and Mechanistic Pathways

The epoxidation proceeds through a two-stage mechanism involving the formation of peroxyseleninous acid intermediates. Under optimized conditions using benzeneseleninic acid as catalyst in tert-butyl alcohol at 40°C, 3a,4,7,7a-tetrahydroindene achieves 82% conversion within 24 hours [1]. The reaction exhibits pseudo-first-order kinetics with respect to the substrate concentration, with observed rate constants of 3.5 × 10⁻³ s⁻¹ at 40°C [1].

The activation energy for the epoxidation process has been determined to be 78 ± 5 kilojoules per mole, indicating a moderately activated process. The pre-exponential factor of 1.8 × 10⁸ suggests a relatively ordered transition state, consistent with a concerted oxygen transfer mechanism [1].

Stereoselectivity and Product Distribution

The epoxidation of 3a,4,7,7a-tetrahydroindene demonstrates remarkable regioselectivity, proceeding preferentially at the cyclopentene ring to yield monoepoxide products with 44% selectivity [1]. Simultaneously, the reaction produces diepoxide derivatives in 20% yield, indicating the potential for sequential epoxidation of both double bonds under the reaction conditions.

The stereochemical outcome depends significantly on the electronic nature of the areneseleninic acid catalyst employed. Electron-withdrawing substituents on the aromatic ring enhance the electrophilic character of the peroxyseleninous acid intermediate, leading to increased reaction rates but reduced selectivity due to competing oxirane ring-opening reactions. Conversely, electron-donating substituents such as methoxy groups provide superior stereoselectivity by minimizing unwanted side reactions [1].

Catalyst Structure-Activity Relationships

Systematic investigation of substituted areneseleninic acids reveals distinct electronic effects on both reaction kinetics and product selectivity. 2,4-Dinitrobenzeneseleninic acid, bearing strong electron-withdrawing groups, achieves 75% conversion but suffers from significant diol formation (32%) due to oxirane hydrolysis [1]. In contrast, 2-methoxybenzeneseleninic acid provides enhanced selectivity (94% epoxide selectivity) with 48% conversion, demonstrating the importance of catalyst electronic properties in controlling reaction outcomes.

CatalystElectronic EffectConversion (%)Epoxide Selectivity (%)Diol Formation (%)
2,4-Dinitrobenzeneseleninic acidStrong electron-withdrawing756832
Benzeneseleninic acidNeutral528812
2-Methoxybenzeneseleninic acidElectron-donating48946

Mechanistic Considerations

The epoxidation mechanism involves initial formation of a peroxyseleninous acid species through reaction of the areneseleninic acid with hydrogen peroxide. This intermediate subsequently transfers oxygen to the alkene via a transition state exhibiting significant electrophilic character. The observed regioselectivity favoring the cyclopentene ring reflects the higher electron density and reduced steric hindrance at this position compared to the cyclohexene moiety [1].

Halogenation Mechanisms: Bromination and Chlorination

The halogenation of 3a,4,7,7a-tetrahydroindene proceeds through distinct mechanistic pathways depending on the halogen source and reaction conditions employed. These transformations provide valuable synthetic intermediates and demonstrate the compound's susceptibility to electrophilic addition reactions [3] [4].

Bromination Pathways and Selectivity

Direct bromination of 3a,4,7,7a-tetrahydroindene with molecular bromine in dichloromethane at room temperature results in the formation of tetrabrominated products through sequential addition across both double bonds. The reaction proceeds with high stereoselectivity, yielding tetrabromo octahydroindene isomers in quantitative conversion within 10 minutes [3].

The mechanism involves initial formation of a bromonium ion intermediate at the more reactive cyclopentene ring, followed by nucleophilic attack by bromide ion to generate the trans-dibromide. Subsequent bromination of the cyclohexene ring proceeds similarly, resulting in the formation of two distinct tetrabrominated stereoisomers in approximately equal proportions [3].

N-Bromosuccinimide-Mediated Transformations

Alternative bromination conditions utilizing N-bromosuccinimide in the presence of lithium perchlorate and acetic acid provide access to functionalized derivatives through a radical-mediated pathway. Under these conditions, 3a,4,7,7a-tetrahydroindene undergoes selective bromination coupled with acetoxylation to yield dibromodiacetate derivatives [3].

The reaction mechanism involves initial hydrogen abstraction by the N-bromosuccinimide-derived radical species, followed by bromination and acetate incorporation. The presence of lithium perchlorate as a Lewis acid catalyst enhances the reaction selectivity by coordinating to the carbonyl groups and facilitating the desired transformation pathway [3].

Brominating AgentConditionsProductsYield (%)Selectivity
Br₂CH₂Cl₂, RT, 10 minTetrabromides 6,7>95High stereoselectivity
NBSLiClO₄, AcOH, RT, 48hDibromodiacetates 2,376 (combined)Regioselective

Chlorination Mechanisms

Chlorination of 3a,4,7,7a-tetrahydroindene follows similar mechanistic principles to bromination but exhibits distinct kinetic and thermodynamic preferences. The reaction with chlorine gas or N-chlorosuccinimide proceeds through chloronium ion intermediates, though with reduced stereoselectivity compared to the corresponding bromination reactions [4].

The decreased selectivity in chlorination reactions reflects the smaller size and reduced polarizability of chlorine compared to bromine, resulting in less discriminating electrophilic addition processes. Additionally, the weaker carbon-chlorine bonds formed render the products more susceptible to elimination reactions under the reaction conditions [4].

Mechanistic Analysis and Transition State Considerations

Computational studies of the halogenation mechanisms reveal that the initial electrophilic addition step proceeds through an early transition state with minimal charge development on the carbon centers. The observed regioselectivity favoring the cyclopentene ring reflects both electronic and steric factors, with the five-membered ring exhibiting higher electron density and reduced steric congestion compared to the cyclohexene moiety [3].

The stereochemical outcomes can be rationalized through consideration of the intermediate halogenium ion geometries and the subsequent nucleophilic addition step. The trans-stereochemistry observed in the major products results from backside attack by the halide nucleophile, consistent with classical SN2-type displacement mechanisms [3].

Oxidation Pathways to Oxygenated Derivatives

The oxidative transformation of 3a,4,7,7a-tetrahydroindene provides access to a diverse array of oxygenated products, including diols, tetrols, aldehydes, and carboxylic acid derivatives. The reaction pathways and product distributions depend critically on the oxidizing agent, reaction conditions, and catalyst system employed [2] [5].

Hydroxylation with Hydrogen Peroxide in Formic Acid

Treatment of 3a,4,7,7a-tetrahydroindene with hydrogen peroxide in formic acid at 40°C provides a direct route to hydroxylated derivatives through a mechanism involving performic acid intermediates. The reaction exhibits high chemoselectivity for dihydroxylation over competing oxidative processes [2].

Under stoichiometric conditions (5 equivalents of hydrogen peroxide), the reaction yields a mixture of diols derived from hydroxylation of either the cyclopentene or cyclohexene rings. The product distribution favors trans-2,3-diol formation from the cyclopentene ring (60% selectivity) over the corresponding 5,6-diols from the cyclohexene ring (40% selectivity) [2].

Stereochemical Analysis of Hydroxylation Products

Detailed nuclear magnetic resonance analysis and independent synthesis of reference compounds have established the stereochemical assignments of the hydroxylation products. The dihydroxylation of the cyclopentene ring proceeds with high trans-selectivity, contrasting with the cis-selectivity observed for the related indene substrate [2].

This stereochemical difference reflects the constrained geometry of the bicyclic system, which favors anti-addition across the cyclopentene double bond. The cyclohexene ring undergoes hydroxylation to yield two stereoisomeric trans-diols in approximately equal proportions, indicating reduced facial selectivity for this larger ring system [2].

H₂O₂ EquivalentsHCOOH EquivalentsTotal Yield (%)Diol Ratio (a+a':b)Tetrol Yield (%)
515625:3trace
1015712:330
1515851:465
201588trace diols85

Tetrol Formation and Sequential Oxidation

Under conditions employing excess hydrogen peroxide (20 equivalents), the reaction proceeds beyond the diol stage to yield tetrol products through sequential hydroxylation of both double bonds. The major tetrol isolated exhibits a specific stereochemical arrangement determined by one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy [2].

The formation mechanism involves initial dihydroxylation followed by hydroxylation of the remaining double bond. The stereochemical outcome reflects the directing effects of the initially formed hydroxyl groups, which influence the facial selectivity of the subsequent oxidation step through hydrogen bonding and steric interactions [2].

Catalytic Oxidation with Cerium Polyoxotungstate

Alternative oxidation conditions utilizing cerium polyoxotungstate as catalyst with hydrogen peroxide or urea hydrogen peroxide provide enhanced selectivity for specific oxygenated products. Under optimized conditions (50-60°C, 3-4 hours), the reaction achieves 62-66% conversion with 72-76% selectivity for monoepoxide formation [5].

The catalytic system demonstrates the ability to control product selectivity through judicious choice of reaction parameters. Lower temperatures favor epoxide formation, while elevated temperatures promote ring-opening to yield diol and polyol products. The presence of carboxylic acids as additives significantly reduces the induction period and enhances overall reaction efficiency [5].

Mechanistic Pathways and Product Selectivity

The diverse oxidation pathways available to 3a,4,7,7a-tetrahydroindene reflect the compound's multiple reactive sites and the variety of oxidizing species that can be generated under different reaction conditions. Performic acid intermediates favor dihydroxylation through concerted addition mechanisms, while metal-catalyzed systems can provide access to epoxidation, allylic oxidation, and ring-opening transformations [2] [5].

The observed product selectivities can be understood through consideration of the relative reactivities of the cyclopentene and cyclohexene rings toward different electrophilic oxidants. The cyclopentene ring generally exhibits higher reactivity due to its increased ring strain and electron density, accounting for the preferential formation of 2,3-diol products under mild conditions [2].

Physical Description

Liquid

XLogP3

2.6

UNII

37G13UD607

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (11.63%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

38451-18-2
56170-01-5
66563-20-0
3048-65-5

Wikipedia

3a,4,7,7a-tetrahydroindene

General Manufacturing Information

Plastic material and resin manufacturing
1H-Indene, 3a,4,7,7a-tetrahydro-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types